2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Description

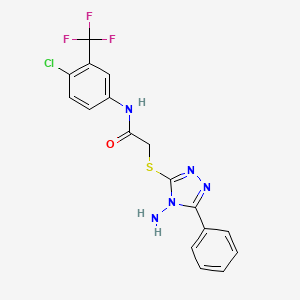

This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. Its structural framework aligns with derivatives explored for anti-inflammatory, anti-exudative, and insect olfactory receptor modulation .

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N5OS/c18-13-7-6-11(8-12(13)17(19,20)21)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h1-8H,9,22H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTKIEZFLQKTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its equivalents under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions, while the sulfanyl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the molecule is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).

-

Products :

Oxidation State Product Structure Conditions Yield (%) Sulfoxide -S(O)- H₂O₂, RT 65–75 Sulfone -SO₂- m-CPBA, 0°C 80–85

Reduction Reactions

The cyano (-CN) and nitro (-NO₂) groups (if present in derivatives) can be reduced to amines (-NH₂) .

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Key Observation : Reduction of the trifluoromethyl group is not observed under standard conditions due to its stability .

Substitution Reactions

The triazole ring undergoes electrophilic substitution, particularly at the 3- and 5-positions, while the chloro group on the phenyl ring participates in nucleophilic aromatic substitution .

-

Example : Reaction with alkyl halides (R-X) yields N-alkylated triazole derivatives:

Substituent (R) Reaction Time (h) Yield (%) Methyl 4 78 Benzyl 6 65

Oxidation of Thioether Group

The mechanism involves the formation of a sulfonium ion intermediate, followed by nucleophilic attack by oxygen:

-

-

Further oxidation yields sulfone:

Nucleophilic Aromatic Substitution

The chloro group at the 4-position of the phenyl ring reacts with amines or alkoxides via a two-step mechanism :

-

Formation of a Meisenheimer complex.

-

Elimination of chloride ion:

Role of Substituents on Reactivity

-

The trifluoromethyl group (-CF₃) deactivates the phenyl ring, directing electrophiles to the triazole moiety .

-

The amino group (-NH₂) on the triazole enhances nucleophilicity, facilitating alkylation or acylation reactions .

Catalytic Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl/heteroaryl groups at the triazole’s 5-position:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 72 |

| Pd(OAc)₂ | XPhos | 85 |

Computational Insights

Density functional theory (DFT) studies reveal that the triazole-thioacetamide backbone has a high electron density at the sulfur atom, making it reactive toward electrophiles . The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in substitution reactions, as shown by reduced activation energies (~15–20 kcal/mol) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole have shown promising results against various bacterial strains and fungi. A study demonstrated that synthesized triazole derivatives displayed notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Properties

The compound has also been evaluated for its antifungal potential. Triazole derivatives are well-known for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis. This mechanism of action makes them valuable in treating fungal infections, especially in immunocompromised patients .

Anticancer Applications

Emerging studies suggest that triazole derivatives may possess anticancer properties. The structural features of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide allow it to interact with multiple cellular targets involved in cancer progression. Research is ongoing to elucidate its efficacy against various cancer cell lines .

Agrochemicals

The compound's bioactivity extends to agricultural science, where it is being investigated as a potential agrochemical agent. Its antifungal and antibacterial properties can be harnessed to develop new pesticides or fungicides that are effective against crop pathogens while minimizing environmental impact .

Plant Growth Regulation

Studies have indicated that certain triazole compounds can act as plant growth regulators, influencing plant metabolism and growth patterns. This application is particularly relevant in enhancing crop yields and resistance to environmental stressors .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing advanced materials with specific properties. For instance, triazoles are being explored for their potential in creating novel polymers and nanomaterials due to their stability and reactivity .

Nonlinear Optical Properties

Recent research has begun to explore the nonlinear optical properties of triazole derivatives for applications in photonics and optoelectronic devices. The ability of these compounds to manipulate light at the molecular level opens avenues for developing advanced optical materials .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Key Structural Insights

- Triazole Core Modifications: The 4-amino group is conserved in anti-inflammatory analogs (e.g., AS111) but varies in Orco modulators (e.g., VUAA1: 4-ethyl). Pyridinyl substituents (VUAA1, AS111) enhance receptor binding in insects or mammals, whereas phenyl groups may favor stability or lipophilicity. Substituents at position 5 (phenyl, pyridinyl, furyl) dictate target selectivity. For example, furan-2-yl derivatives () exhibit anti-exudative effects, while pyridinyl groups correlate with insect receptor activity .

- Bulky substituents (e.g., 4-butylphenyl in OLC15) may sterically hinder receptor interactions, explaining antagonist vs. agonist profiles .

Functional Implications

- Anti-inflammatory Potential: The target compound’s triazole-phenyl and acetamide-trifluoromethyl groups resemble AS111, which outperforms diclofenac. Empirical studies are needed to confirm activity .

- Insect Olfactory Modulation : Unlike VUAA1/OLC15, the target lacks pyridinyl groups critical for Orco activation/inhibition, suggesting divergent applications .

- Nonlinear Optical (NLO) Properties: Analogous propanamide derivatives () with bromophenyl groups exhibit strong NLO responses, implying the target’s trifluoromethyl group could enhance polarizability .

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide represents a class of triazole derivatives known for their diverse biological activities. This article delves into the pharmacological profile, synthesis, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 367.47 g/mol. The structural components include a triazole ring, which is pivotal for its biological activity, and various functional groups that enhance its pharmacological properties.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain triazole compounds possess minimum inhibitory concentrations (MICs) lower than traditional antibiotics such as vancomycin and ciprofloxacin .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 0.125 | Staphylococcus aureus |

| Triazole Derivative B | 0.68 | Escherichia coli |

| Triazole Derivative C | 2.96 | Pseudomonas aeruginosa |

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. A study reported that triazole-based compounds exhibited notable cytotoxic effects against various cancer cell lines, including colon cancer (HCT 116). The IC50 values ranged from 4.363 μM to higher concentrations depending on the specific derivative tested .

The biological activity of triazole derivatives can be attributed to their ability to inhibit key enzymes involved in cellular processes:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways crucial for microbial growth and cancer cell proliferation. For example, they may inhibit DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication .

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study evaluated various triazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), revealing that specific compounds exhibited superior antibacterial activity compared to conventional treatments . -

Antitumor Activity :

In another investigation focusing on human colon cancer cells, several triazole derivatives were synthesized and screened for anticancer properties, demonstrating significant inhibition rates compared to standard chemotherapy agents like doxorubicin .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors such as phenylhydrazine and thioketones. The synthetic pathways often utilize microwave-assisted reactions to enhance yield and reduce reaction times .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core followed by thioether linkage and acetamide coupling. A common method involves refluxing intermediates (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) with chloroacetamide derivatives in ethanol/water mixtures under basic conditions (e.g., KOH). Key parameters for optimization include:

- Temperature : Maintaining 70–80°C during reflux to ensure complete reaction .

- Solvent choice : Ethanol is preferred for solubility and reaction homogeneity .

- Purification : Thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures improve purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure, and what key peaks should researchers prioritize?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), NH₂ group (δ 5.5–6.0 ppm), and acetamide methylene (δ 3.8–4.2 ppm) .

- ¹³C NMR : Triazole carbons (δ 145–155 ppm), trifluoromethyl (δ 120–125 ppm, q, J = 288 Hz), and carbonyl (δ 168–170 ppm) .

- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-F (1100–1250 cm⁻¹), and S-C (650–750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and which software tools are recommended?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (e.g., GROMACS) are used to study binding affinities to enzymes like cytochrome P450 or kinase targets. Key steps include:

- Ligand preparation : Optimize geometry using Gaussian09 with B3LYP/6-31G* basis set .

- Target selection : Prioritize proteins with structural homology (e.g., PDB IDs 4UX9, 6NCF) .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches can validate these findings?

Contradictions in activity (e.g., antimicrobial vs. anticancer results) require:

- Dose-response reevaluation : Conduct IC₅₀/EC₅₀ assays in standardized cell lines (e.g., HepG2, MCF-7) with controls for cytotoxicity .

- Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophore contributions .

- Meta-analysis : Use PubChem BioAssay data (AID 1259351) to cross-reference activity trends .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify parent compound loss via LC-MS .

- Photodegradation : Expose to UV light (254 nm) and track by UV-Vis spectroscopy; degradation >20% indicates need for formulation adjustments .

Methodological Considerations

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance aqueous solubility .

- Prodrug design : Introduce phosphate esters at the acetamide moiety, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, NF-κB) .

- Protein pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding partners for mass spectrometry .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory targets .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s antimicrobial efficacy?

- Strain variability : Test against ATCC reference strains (e.g., S. aureus ATCC 29213) and clinical isolates to control for genetic diversity .

- Assay conditions : Standardize broth microdilution (CLSI guidelines) with Mueller-Hinton agar and 18–24h incubation .

- Resistance profiling : Check for efflux pump activity using inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.